4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}quinoline
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Overview
Description
4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its unique structural features, which include a quinoline core linked to a pyridinyl-azetidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the azetidinyl and pyridinyl groups. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions. Specific steps may include:
Formation of the Quinoline Core: This can be achieved through classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent in the presence of a catalyst.
Introduction of the Azetidinyl Group: This step may involve the reaction of the quinoline derivative with an azetidinone intermediate under basic conditions.
Attachment of the Pyridinyl Group: The final step involves the coupling of the azetidinyl-quinoline intermediate with a pyridinyl halide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria, bacterial infections, and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}quinoline involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis in microbial cells. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways and proteins involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure but similar biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}quinoline is unique due to its combination of a quinoline core with a pyridinyl-azetidinyl moiety, which may confer distinct biological activities and therapeutic potential compared to other quinoline derivatives.
Properties
IUPAC Name |
4-[(3-pyridin-4-yloxyazetidin-1-yl)methyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-4-18-17(3-1)14(5-10-20-18)11-21-12-16(13-21)22-15-6-8-19-9-7-15/h1-10,16H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJSCRSFQLYWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=NC3=CC=CC=C23)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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